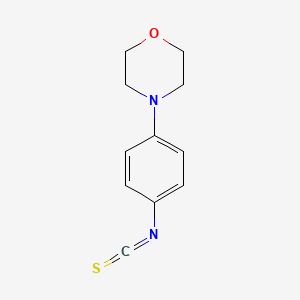

4-Morpholinophenyl isothiocyanate

Description

Significance and Research Context

The significance of 4-Morpholinophenyl isothiocyanate in academic research is intrinsically linked to the broader importance of the isothiocyanate functional group. chemrxiv.orgnumberanalytics.com Isothiocyanates are recognized as pivotal intermediates in organic synthesis, especially for creating sulfur and nitrogen-containing heterocyclic compounds and unsymmetrical thioureas. nih.govcbijournal.com The presence of the morpholine (B109124) ring in this particular compound can modify the physicochemical properties, such as solubility and receptor binding potential, of the resulting derivatives. nih.gov

Research involving this compound often falls within the context of developing novel compounds for biological evaluation. The isothiocyanate group is a key electrophile that readily reacts with nucleophiles, a property exploited in the synthesis of various derivatives. mdpi.com Studies have demonstrated that isothiocyanates, as a class, exhibit a range of biological activities, including anticancer and antimicrobial properties, which drives the synthesis of new analogues like those derived from this compound for further investigation. chemrxiv.orgnumberanalytics.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₁H₁₂N₂OS | sigmaaldrich.comchemicalbook.com |

| Molecular Weight | 220.29 g/mol | sigmaaldrich.comchemicalbook.com |

| CAS Number | 51317-66-9 | sigmaaldrich.comchemicalbook.com |

| Appearance | Solid | sigmaaldrich.com |

| InChI Key | AXUXRZZYZBZQAR-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES String | S=C=Nc1ccc(cc1)N2CCOCC2 | sigmaaldrich.com |

Historical Perspective of Isothiocyanate Research in Organic Chemistry

The study of isothiocyanates dates back to the 19th century, when they were first identified as the compounds responsible for the characteristic sharp taste of mustard seeds. numberanalytics.comcaldic.com Early research focused on isolating and identifying these "mustard oils" from natural sources. caldic.com Seminal work in the 1830s led to the isolation of allyl isothiocyanate from black mustard (Brassica nigra) and 4-hydroxybenzyl isothiocyanate from white mustard (Sinapis alba). caldic.com

A significant milestone in the history of organic chemistry was the elucidation of the structure of these compounds. An initial, incorrect structure was proposed at the end of the nineteenth century. caldic.com It was not until 1956 that the correct structure of the glucosinolate precursors, which are converted to isothiocyanates, was proposed by Ettlinger and Lundeen, a discovery that was later confirmed by chemical synthesis and X-ray crystallography. caldic.com

The development of synthetic methods to produce isothiocyanates has been a continuous area of research. Early methods often involved harsh reagents like thiophosgene (B130339). nih.gov Over the years, numerous synthetic strategies have been developed to access these compounds from primary amines, which are often converted to a dithiocarbamate (B8719985) salt intermediate before being transformed into the final isothiocyanate product. nih.govcbijournal.com This historical development has paved the way for the synthesis of a vast array of isothiocyanates not found in nature, including this compound, for diverse research applications. cbijournal.com

Current Research Landscape and Emerging Trends for this compound

The current research landscape for isothiocyanates, including this compound, is heavily focused on the development of more efficient, scalable, and environmentally friendly synthetic methods. nih.govcbijournal.com A major trend is the move away from toxic reagents like thiophosgene towards greener alternatives. nih.gov One-pot protocols and reactions under aqueous conditions are gaining prominence. nih.gov For instance, a facile one-pot process has been developed for preparing a wide range of isothiocyanates from primary amines using carbon disulfide, followed by desulfurization. nih.gov

Another significant trend is the expansion of the substrate scope to include electron-deficient anilines, which have traditionally been challenging to convert into isothiocyanates. nih.govorganic-chemistry.org Researchers are exploring various desulfurylation reagents and solvent systems to improve yields and reaction conditions for these difficult substrates. nih.gov The use of solid sodium hydroxide (B78521) with phenyl chlorothionoformate in a two-step process has shown versatility for synthesizing highly electron-deficient aryl isothiocyanates. organic-chemistry.org

Emerging applications for isothiocyanates are also driving research. They are increasingly used as versatile intermediates in the synthesis of complex heterocyclic compounds. chemrxiv.orgrsc.org Furthermore, their reactivity has led to their application as covalent warheads in medicinal chemistry and chemical biology for labeling specific amino acid residues in proteins. mdpi.com Research on compounds like this compound contributes to this field by providing novel scaffolds for the synthesis of targeted covalent inhibitors and other specialized chemical probes.

Table 2: Overview of Modern Synthetic Approaches for Isothiocyanates

| Method | Starting Material | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Dithiocarbamate Desulfurization | Primary Amines | CS₂, Base, Desulfurylation reagent (e.g., TCT, Iodine) | Broad applicability, avoids highly toxic reagents like thiophosgene. | nih.govcbijournal.com |

| Phenyl Chlorothionoformate Method | Primary Amines | Phenyl chlorothionoformate, NaOH | Efficient for both alkyl and electron-rich/deficient aryl amines (two-step). | organic-chemistry.org |

| Elemental Sulfur Reactions | Isonitriles or Amines/CO | Elemental Sulfur (S₈), Catalyst | Utilizes readily available and inexpensive elemental sulfur. | mdpi.com |

| Fragmentation Reactions | 1,4,2-Oxathiazoles | Thermal or photochemical conditions | Can be applied to polymer-supported synthesis. | wikipedia.org |

Compound Index

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-isothiocyanatophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c15-9-12-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUXRZZYZBZQAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30279681 | |

| Record name | 4-(4-Isothiocyanatophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51317-66-9 | |

| Record name | 51317-66-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Isothiocyanatophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies for 4 Morpholinophenyl Isothiocyanate

Established Synthetic Pathways for 4-Morpholinophenyl Isothiocyanate

The synthesis of isothiocyanates has been a significant area of research for nearly a century. nih.gov A predominant method involves the reaction of primary amines to form a dithiocarbamate (B8719985) salt, which is subsequently treated with a desulfurizing agent. chemrxiv.orgnih.gov This approach, among others, has been refined to produce a variety of isothiocyanates, including this compound.

Reaction of Appropriate Chiral Amines with Thiophosgene (B130339)

A classic and widely recognized method for synthesizing isothiocyanates is the reaction of primary amines with thiophosgene (CSCl₂). nih.gov This reaction serves as a benchmark for isothiocyanate synthesis. nih.gov In the context of this compound, the corresponding primary amine, 4-morpholinoaniline, would be the starting material. The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of thiophosgene, followed by the elimination of two molecules of hydrogen chloride, to yield the isothiocyanate.

While effective, the high toxicity of thiophosgene has prompted the development of alternative, "greener" reagents. nih.govnih.gov These alternatives often still rely on the formation of a dithiocarbamate intermediate from the primary amine and carbon disulfide (CS₂), followed by decomposition using various desulfurizing agents. chemrxiv.orgorganic-chemistry.org

Utilization in Thiazine (B8601807) Derivative Synthesis

Thiazines, six-membered heterocyclic compounds containing nitrogen and sulfur, are of significant interest in medicinal chemistry due to their diverse biological activities. naturalspublishing.comresearchgate.net this compound can serve as a key precursor in the synthesis of certain thiazine derivatives. For instance, the morpholine (B109124) ring within a series of 4-(4-morpholinophenyl)-6-aryl-1,3-thiazin-2-amines has been associated with substantial antibacterial and antifungal activities. naturalspublishing.com The synthesis of such 1,3-thiazine derivatives often involves the reaction of α,β-unsaturated ketones (chalcones) with a thiourea (B124793) derivative, which can be prepared from an isothiocyanate like this compound.

Precursor for Other Heterocyclic Systems

The reactivity of the isothiocyanate group makes this compound a valuable starting material for a variety of other heterocyclic systems. rsc.org The versatile reactivity of isothiocyanates allows for their use in the diversity-oriented synthesis of N-heterocycles. rsc.org For example, isothiocyanates can react with various nucleophiles to construct heterocycles like 2-thioxo-quinazolinones and 1,2,4-thiadiazoles. rsc.org Dodecanoyl isothiocyanate has been used to construct thioureido, 2-thioxo-2,3-dihydroquinazolin-4(1H)-one, and benzo[d]-1,3-thiazin-4(H)-one derivatives, highlighting the potential of isothiocyanates as precursors for diverse heterocyclic compounds. researchgate.net

Advanced Derivatization Methodologies Involving the Isothiocyanate Moiety

The electrophilic carbon atom of the isothiocyanate group is susceptible to attack by a wide range of nucleophiles, leading to the formation of various derivatives. This reactivity is central to the utility of this compound in constructing more complex molecules.

Formation of Thiosemicarbazide (B42300) Derivatives

A significant application of isothiocyanates is their reaction with hydrazides to form thiosemicarbazides. These thiosemicarbazide derivatives are important intermediates in the synthesis of various five- and six-membered heterocyclic rings. For instance, the reaction of 2-hydrazinyl-N-phenyl-2-thioxoacetamide with phenyl isothiocyanate in the presence of potassium hydroxide (B78521) yields a thiadiazole derivative. ekb.eg Similarly, this compound can react with various hydrazides to produce a library of thiosemicarbazide derivatives, which can then be cyclized to form different heterocyclic systems.

Reactivity with Amines and Hydrazides

The reaction of isothiocyanates with primary and secondary amines is a fundamental transformation that yields thiourea derivatives. nih.gov This reaction is a cornerstone of isothiocyanate chemistry and provides a straightforward route to a vast array of substituted thioureas. These thioureas are not only valuable in their own right but also serve as intermediates for the synthesis of other heterocycles. nih.gov

The reaction with hydrazides, as mentioned earlier, produces thiosemicarbazides. researchgate.net These compounds are versatile precursors for the synthesis of heterocycles such as 1,3,4-thiadiazoles and 1,2,4-triazole-3-thiones. ekb.egresearchgate.net A novel synthetic method for 2-imino-1,3,4-oxadiazolines has been developed from acylhydrazides and isothiocyanates through an aerobic oxidation and DMAP-facilitated annulation sequence. nih.gov This highlights the ongoing development of new methodologies that exploit the reactivity of the isothiocyanate group.

Applications in Pre-column Derivatization for Analytical Techniques

Pre-column derivatization is a critical strategy in analytical chemistry, particularly for liquid chromatography, to enhance the detectability and improve the chromatographic behavior of target analytes. Isothiocyanates are a well-established class of reagents for this purpose, primarily for the analysis of compounds containing primary and secondary amine groups, such as amino acids and biogenic amines.

The fundamental reaction involves the nucleophilic attack of the amine on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This reaction yields a stable thiourea derivative that typically exhibits strong ultraviolet (UV) absorbance, making it readily detectable. Phenyl isothiocyanate (PITC) is a classic reagent used for this purpose, forming phenylthiocarbamyl (PTC) or phenylthiourea (B91264) derivatives that can be analyzed by HPLC with UV detection at wavelengths around 254 nm. rsc.org

While direct literature on the application of this compound as a pre-column derivatization agent is not extensively detailed, its function can be inferred from the well-documented behavior of analogous compounds. nih.gov The presence of the morpholino group is expected to increase the polarity of the resulting derivative compared to the PITC-derived counterpart. This modification can alter the derivative's retention characteristics in reversed-phase HPLC, potentially offering alternative selectivity for complex sample matrices.

The derivatization process for amines using isothiocyanate reagents is generally robust. Typically, the sample containing the analytes is mixed with the isothiocyanate reagent in a suitable solvent, often in the presence of a base like pyridine (B92270), and heated to ensure the reaction proceeds to completion. rsc.org The resulting stable derivatives are then directly injected into the HPLC or LC-MS/MS system. In tandem mass spectrometry, the thiourea linkage provides a predictable fragmentation pattern upon collision-induced dissociation, often cleaving at the C-N bond to produce a specific product ion that is useful for quantification. nih.gov

Table 1: Comparison of Selected Isothiocyanate Derivatization Reagents

| Reagent Name | Analyte Class | Key Features of Derivative | Detection Method |

|---|---|---|---|

| Phenyl isothiocyanate (PITC) | Primary & Secondary Amines | Forms stable phenylthiourea derivatives | HPLC-UV (254 nm) |

| 3-Pyridyl isothiocyanate | Amines | Favorable reactivity and detection sensitivity | LC/ESI-MS/MS |

| p-(Dimethylamino)phenyl isothiocyanate | Amines | Enhanced ionization for mass spectrometry | LC/ESI-MS/MS |

| This compound | Primary & Secondary Amines (Predicted) | Increased polarity may alter chromatographic retention | HPLC-UV, LC-MS/MS (Predicted) |

Green Chemistry Approaches in this compound Synthesis

The traditional synthesis of isothiocyanates often involves highly toxic and hazardous reagents, such as thiophosgene, its derivatives, or carbon disulfide. nih.govrsc.org Growing emphasis on environmental sustainability has driven the development of greener synthetic alternatives that minimize waste and avoid dangerous chemicals.

A prominent green strategy for synthesizing isothiocyanates is the catalytic sulfurization of isocyanides using elemental sulfur. nih.gov This method avoids thiophosgene entirely. In this approach, the corresponding isocyanide (4-morpholinophenyl isocyanide) would be treated with elemental sulfur in the presence of a catalytic amount of a tertiary amine base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction can be conducted under moderate heating (e.g., 40 °C) in environmentally benign solvents like Cyrene™ or γ-butyrolactone (GBL). nih.govrsc.org This catalytic process is highly efficient and boasts a significantly improved environmental footprint, with reported E-factors (a measure of waste generated) being very low. nih.gov

Another set of greener methods focuses on finding alternatives to thiophosgene for the conversion of primary amines, such as 4-morpholinoaniline, into isothiocyanates. One such alternative involves the use of chlorothionoformate in combination with a base like sodium hydroxide in a suitable solvent system. chemrxiv.org While still a multi-step process, it circumvents the high toxicity and handling difficulties associated with thiophosgene.

Table 2: Overview of Green Synthesis Strategies for Isothiocyanates

| Method | Starting Material | Key Reagents | Advantages |

|---|---|---|---|

| Catalytic Sulfurization | Isocyanide | Elemental Sulfur, Catalytic Amine Base (e.g., DBU) | Avoids toxic reagents (thiophosgene, CS₂), high atom economy, low waste (low E-factor). nih.govrsc.org |

| Thiophosgene Alternative | Primary Amine | Chlorothionoformate, Base (e.g., NaOH) | Avoids the use of highly toxic thiophosgene. chemrxiv.org |

| Decomposition of Dithiocarbamate Salts | Primary Amine | Carbon Disulfide (CS₂), Base, Desulfurylating Agent | A common method, but still relies on flammable and toxic CS₂. |

Catalytic Methods in Derivatization Reactions of this compound

The derivatization of an analyte with this compound is, at its core, a chemical reaction—the formation of a thiourea. The efficiency and speed of this reaction can be significantly influenced by catalysts. In the context of pre-column derivatization, the goal is a rapid and quantitative conversion of the analyte to its derivative to ensure accurate quantification.

The reaction between an isothiocyanate and an amine is often facilitated by the addition of a base. rsc.org While not always described as a catalyst in the strictest sense, the base plays a crucial role in the reaction mechanism. A base, such as pyridine, can deprotonate the amine, increasing its nucleophilicity and thereby accelerating its attack on the isothiocyanate's central carbon atom. This is why many derivatization protocols include a basic buffer or an amine base like pyridine or triethylamine (B128534) in the reaction mixture. rsc.org

Furthermore, thermal energy is commonly used to drive the derivatization reaction to completion. Heating the reaction mixture, for instance to 50-60 °C, provides the necessary activation energy to ensure that even less reactive or sterically hindered amines are derivatized efficiently within a short timeframe. rsc.org

While specific, complex catalytic systems are not typically required for these derivatization reactions, the principle of catalysis is employed through the use of basic conditions and heat to ensure the reaction is suitable for analytical workflows. The choice of base and temperature are optimized to achieve complete derivatization without causing degradation of the analyte or the resulting derivative.

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysisnih.govchemicalbook.comrsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4-morpholinophenyl isothiocyanate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum displays distinct signals corresponding to the protons on the aromatic ring and the morpholine (B109124) ring. The aromatic protons typically appear as a set of multiplets in the downfield region of the spectrum, characteristic of protons attached to a benzene (B151609) ring. The protons of the morpholine ring exhibit signals in the upfield region, with their chemical shifts and splitting patterns providing information about their chemical environment and connectivity.

Interactive Data Table: ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (ppm) and Multiplicity |

| Phenyl isothiocyanate | CDCl₃ | 7.40-7.10 (m) |

| 4-Cyanophenyl isothiocyanate | - | Not specified |

| 4-(N,N-diphenylamino)-4'-isothiocyanato-chalcone | - | Not specified |

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom. The carbon of the isothiocyanate group (-N=C=S) has a characteristic chemical shift in the downfield region. The aromatic carbons also show signals in the downfield region, while the carbons of the morpholine ring appear in the upfield region. These spectral data are crucial for confirming the presence of all carbon atoms in the molecule and their respective chemical environments.

Interactive Data Table: ¹³C NMR Data for Phenyl Isothiocyanate

| Solvent | Chemical Shift (ppm) |

| Not specified | Not specified |

While this compound itself does not possess stereocenters, advanced NMR techniques are critical in the broader context of isothiocyanate research for determining the stereochemistry of more complex molecules. rsc.org Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to establish the spatial proximity of protons, which is essential for assigning relative stereochemistry. Furthermore, methods like DP4+ (Diastereomeric Phenylglycine Methyl Ester Anisotropic) analysis, which combines experimental and calculated NMR data, can aid in the assignment of absolute stereochemistry in chiral isothiocyanate-containing compounds. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identificationrsc.orgsigmaaldrich.comlibretexts.org

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong and sharp absorption band in the region of 2000-2200 cm⁻¹, which is indicative of the isothiocyanate (-N=C=S) functional group. researchgate.net Other key absorption bands include those corresponding to C-H stretching vibrations of the aromatic ring (typically above 3000 cm⁻¹) and the morpholine ring (below 3000 cm⁻¹), C-C stretching vibrations within the aromatic ring (around 1600-1450 cm⁻¹), and C-O stretching of the morpholine ether linkage. libretexts.org

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) |

| Isothiocyanate (-N=C=S) | 2000-2200 |

| Aromatic C-H Stretch | >3000 |

| Alkane C-H Stretch | <3000 |

| Aromatic C=C Stretch | 1600-1450 |

| C-O Stretch (Ether) | 1300-1000 |

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysisnih.govchemicalbook.comrsc.orgsigmaaldrich.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight (220.29 g/mol ). sigmaaldrich.com The fragmentation pattern provides further structural information. For instance, derivatization with isothiocyanates like 4-sulfophenyl isothiocyanate has been shown to produce predictable fragmentation patterns, often dominated by specific ion types that aid in sequencing and identification. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitionsrsc.orgresearchgate.netsigmaaldrich.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum. The isothiocyanate group itself also contributes to the UV absorption. researchgate.net The position and intensity of these absorption maxima (λmax) are related to the extent of conjugation in the molecule. The UV-Vis spectrum is useful for quantitative analysis and for monitoring reactions involving this compound.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a powerful and definitive analytical technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unparalleled insight into the molecular architecture, including bond lengths, bond angles, and intermolecular interactions that govern the solid-state packing of a compound. For a molecule such as this compound, a single-crystal X-ray diffraction study would yield a wealth of structural information, confirming its covalent structure and revealing its conformational preferences in the solid state.

The process begins with the growth of a high-quality single crystal of the subject compound. This crystal is then mounted on a goniometer and irradiated with a focused beam of monochromatic X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the constituent atoms, producing a unique diffraction pattern of spots of varying intensities. The geometric arrangement of these spots is directly related to the dimensions and symmetry of the unit cell, the fundamental repeating unit of the crystal lattice.

By systematically rotating the crystal and collecting thousands of diffraction intensities, a complete dataset is obtained. This data is then processed using complex mathematical algorithms, most notably Fourier transforms, to generate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined with high precision.

The resulting structural model would also detail the intermolecular interactions that stabilize the crystal packing. These can include conventional hydrogen bonds, weaker C-H···O or C-H···S interactions, and π-π stacking interactions between the aromatic rings of adjacent molecules. Understanding these interactions is crucial for comprehending the solid-state properties of the material.

While specific crystallographic data for this compound is not publicly available in crystallographic databases as of the current date, the following table outlines the typical parameters that would be reported from such a study.

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the unit cell. |

| Unit Cell Dimensions | These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Z Value | The number of molecules of the compound contained within a single unit cell. |

| Bond Lengths | Precise distances between covalently bonded atoms (e.g., C-N, C=C, C-O, N=C, C=S). |

| Bond Angles | The angles formed between three connected atoms (e.g., C-N-C, C-C-C). |

| Torsion Angles | Dihedral angles that describe the conformation of the molecule (e.g., the twist between the phenyl and morpholine rings). |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

The insights gained from an X-ray crystallographic study are foundational for understanding the structure-property relationships of this compound and can inform its application in various scientific and technological fields.

Biological and Pharmacological Research Applications

Antimicrobial Activities of 4-Morpholinophenyl Isothiocyanate Derivatives

The core structure of this compound serves as a valuable building block in medicinal chemistry for developing new antimicrobial agents. The incorporation of the morpholine (B109124) ring is a common strategy in drug design, as it can enhance the potency and modulate the pharmacokinetic properties of a molecule nih.gov. While research on the direct antimicrobial action of this compound is limited, studies on its derivatives, particularly those involving thiourea (B124793) and thiazine (B8601807) structures, have provided significant insights into their antimicrobial activities tandfonline.com.

Derivatives featuring the 4-morpholinophenyl group have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic bacteria. Specifically, a series of 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amine derivatives have demonstrated notable antibacterial properties tandfonline.com. These compounds are synthesized from precursor chalcones, which in turn are derived from 4-morpholino acetophenone, highlighting a direct synthetic lineage from the core structure of interest.

The synthesized 1,3-thiazine derivatives containing the 4-morpholinophenyl nucleus have shown significant efficacy against Gram-positive bacteria. In studies, these compounds were tested against Staphylococcus aureus and Bacillus subtilis. The results indicated that the antibacterial activity is influenced by the nature of the substituent on the phenyl ring at the 6-position of the thiazine structure. For instance, the derivative with a 4-chlorophenyl group exhibited the most potent activity against S. aureus, while the derivative with a 4-methylphenyl group was most effective against B. subtilis tandfonline.com.

| Compound | Substituent (Aryl Group at C-6) | Minimum Inhibitory Concentration (MIC) in μg/mL | |

|---|---|---|---|

| Staphylococcus aureus | Bacillus subtilis | ||

| 4-(4-morpholinophenyl)-6-phenyl-6H-1,3-thiazin-2-amine | Phenyl | 100 | 200 |

| 6-(4-Chlorophenyl)-4-(4-morpholinophenyl)-6H-1,3-thiazin-2-amine | 4-Chlorophenyl | 50 | 100 |

| 6-(4-Methylphenyl)-4-(4-morpholinophenyl)-6H-1,3-thiazin-2-amine | 4-Methylphenyl | 100 | 50 |

| 6-(4-Methoxyphenyl)-4-(4-morpholinophenyl)-6H-1,3-thiazin-2-amine | 4-Methoxyphenyl | 200 | 250 |

The same series of 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amine derivatives were also assessed for their activity against Gram-negative bacteria, namely Escherichia coli and Pseudomonas aeruginosa. The compounds generally displayed moderate to good activity. The derivative featuring a 4-chlorophenyl group once again showed strong inhibitory action, particularly against E. coli. The unsubstituted phenyl derivative also demonstrated notable efficacy against P. aeruginosa tandfonline.com.

| Compound | Substituent (Aryl Group at C-6) | Minimum Inhibitory Concentration (MIC) in μg/mL | |

|---|---|---|---|

| Escherichia coli | Pseudomonas aeruginosa | ||

| 4-(4-morpholinophenyl)-6-phenyl-6H-1,3-thiazin-2-amine | Phenyl | 200 | 100 |

| 6-(4-Chlorophenyl)-4-(4-morpholinophenyl)-6H-1,3-thiazin-2-amine | 4-Chlorophenyl | 100 | 200 |

| 6-(4-Methylphenyl)-4-(4-morpholinophenyl)-6H-1,3-thiazin-2-amine | 4-Methylphenyl | 250 | 200 |

| 6-(4-Methoxyphenyl)-4-(4-morpholinophenyl)-6H-1,3-thiazin-2-amine | 4-Methoxyphenyl | 250 | 250 |

Structure-activity relationship (SAR) analyses of these 1,3-thiazine derivatives reveal important insights into the structural requirements for antibacterial activity. The presence of the morpholine ring is considered a key pharmacophore that contributes to the biological activity of these compounds researchgate.nete3s-conferences.org. For the 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amine series, the nature of the aryl substituent at the 6-position significantly modulates the antibacterial potency tandfonline.com.

Specifically, the introduction of an electron-withdrawing group, such as chlorine at the para-position of the phenyl ring, enhances activity against both S. aureus and E. coli. Conversely, the presence of an electron-donating group like a methyl group at the para-position appears to be favorable for activity against B. subtilis. The derivative with a methoxy group, another electron-donating group, generally showed lower activity, suggesting that both electronic effects and steric factors play a crucial role in the antibacterial action of these compounds tandfonline.com.

In addition to their antibacterial properties, derivatives of this compound have been investigated for their potential as antifungal agents. The morpholine nucleus is a component of several existing antifungal drugs, and its incorporation into new chemical entities is a strategy for developing novel therapeutics e3s-conferences.orgresearchgate.net.

The antifungal activity of the 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amine series was evaluated against several fungal strains, including Aspergillus niger, Candida albicans, and Microsporum gypseum. The results demonstrated that these compounds possess a broad spectrum of antifungal activity. The derivative containing the 4-chlorophenyl substituent showed excellent activity against all tested fungi, with particularly strong inhibition of M. gypseum. The compound with the 4-methylphenyl group also exhibited very good efficacy, especially against A. niger and C. albicans tandfonline.com.

| Compound | Substituent (Aryl Group at C-6) | Minimum Inhibitory Concentration (MIC) in μg/mL | ||

|---|---|---|---|---|

| Aspergillus niger | Candida albicans | Microsporum gypseum | ||

| 4-(4-morpholinophenyl)-6-phenyl-6H-1,3-thiazin-2-amine | Phenyl | 200 | 250 | 100 |

| 6-(4-Chlorophenyl)-4-(4-morpholinophenyl)-6H-1,3-thiazin-2-amine | 4-Chlorophenyl | 100 | 100 | 50 |

| 6-(4-Methylphenyl)-4-(4-morpholinophenyl)-6H-1,3-thiazin-2-amine | 4-Methylphenyl | 100 | 100 | 200 |

| 6-(4-Methoxyphenyl)-4-(4-morpholinophenyl)-6H-1,3-thiazin-2-amine | 4-Methoxyphenyl | 250 | 200 | 250 |

Antifungal Efficacy

SAR Studies for Antifungal Action

Isothiocyanates (ITCs) as a class are recognized for their antifungal properties. nih.gov Structure-activity relationship (SAR) studies, which correlate a molecule's chemical structure with its biological activity, are crucial for optimizing these effects. For isothiocyanate analogues, research has shown that antifungal efficacy can be influenced by factors such as solubility. nih.gov Specifically, in a study on benzylisothiocyanate analogues, an inversely proportional correlation was found between the minimum inhibitory concentration for fungi like Aspergillus niger and Rhizopus oryzae and the compound's molar solubility in water. nih.gov However, the same study did not find a direct relationship between antifungal activity and the chemical reactivity of the isothiocyanate derivatives. nih.gov While these general principles apply to the isothiocyanate class, specific SAR studies focusing on this compound derivatives are not extensively detailed in the current body of literature. The morpholine moiety itself is a key component in the synthesis of new antifungal drugs. e3s-conferences.org

Anti-inflammatory Properties of this compound Analogues

The isothiocyanate functional group and the morpholine ring are both associated with anti-inflammatory effects. researchgate.netmdpi.com Isothiocyanates, such as sulforaphane and phenethyl isothiocyanate (PEITC), are known for their anti-inflammatory activities. mdpi.comfrontiersin.org The morpholine scaffold is also a component of molecules designed for anti-inflammatory purposes. researchgate.nete3s-conferences.org

When isothiocyanates react within biological systems, they can form thiourea derivatives, which themselves are a class of compounds investigated for pharmacological activities, including anti-inflammatory effects. mdpi.comresearchgate.netmostwiedzy.pl Research on thiourea derivatives of naproxen, for example, has shown potent anti-inflammatory activity in animal models. mdpi.comnih.gov These studies suggest that the thiourea moiety, formed from an isothiocyanate precursor, is an important pharmacophore for anti-inflammatory action. nih.gov While direct studies on the anti-inflammatory properties of this compound analogues are limited, the known activities of both the morpholine and isothiocyanate/thiourea components suggest a strong potential for such effects.

Anticancer and Antitumor Research with this compound Derivatives

The anticancer potential of isothiocyanates is one of their most extensively researched properties. mdpi.comnih.govnih.gov These compounds, found in cruciferous vegetables, are associated with a reduced risk of various cancers and have been shown to inhibit tumor growth in preclinical models. frontiersin.orgmdpi.comnih.gov The mechanisms are multifaceted, involving the modulation of carcinogen metabolism, induction of cell cycle arrest, and promotion of apoptosis (programmed cell death). frontiersin.org The morpholine heterocycle is also frequently incorporated into novel compounds designed for anticancer activity. researchgate.nete3s-conferences.org Derivatives of this compound are therefore of significant interest in oncology research.

Various isothiocyanate derivatives have demonstrated cytotoxic and cytostatic effects against a range of human cancer cell lines. nih.gov The potency of these compounds can vary based on their specific chemical structure. Aromatic ITCs like benzyl isothiocyanate (BITC) have often shown greater potency than aliphatic ones like sulforaphane (SFN). mdpi.com Studies have demonstrated that ITCs can inhibit the growth of leukemia, breast, and cervical cancer cells, among others. mdpi.comnih.govmdpi.com Notably, some ITCs display selective cytotoxicity, preferentially causing cell death in cancerous cells over non-transformed cells. nih.gov

| Isothiocyanate Derivative | Cancer Cell Line | Effect | IC50 Value |

| Benzyl ITC (BITC) | Human AML (SKM-1) | Reduced Viability | 4.15 µM |

| Benzyl ITC (BITC) | Human AML (SKM/VCR) | Reduced Viability | 4.76 µM |

| Sulforaphane (SFN) | Human AML (SKM-1) | Reduced Viability | 7.31 µM |

| Sulforaphane (SFN) | Human AML (SKM/VCR) | Reduced Viability | 7.93 µM |

| Phenethyl ITC (PEITC) | HeLa | Apoptosis Induction | ~10 µM |

| Benzyl ITC (BITC) | HL-60 | Apoptosis Induction | N/A |

This table presents findings on various isothiocyanate derivatives as representative examples of the class. Data is compiled from multiple sources. mdpi.comnih.govresearchgate.net

A primary mechanism for the anticancer activity of isothiocyanates is the induction of apoptosis. mdpi.comnus.edu.sg This process is critical for eliminating malignant cells and is often dysregulated in cancer. Research has shown that ITCs can trigger apoptosis through several interconnected pathways.

One key pathway involves the mitochondria. ITCs such as BITC and PEITC can cause the dissipation of the mitochondrial membrane potential, a critical early event in the apoptotic cascade. nih.gov This leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

Another central component is the activation of caspases, a family of protease enzymes that execute the process of apoptosis. researchwithrutgers.comscispace.com Studies on PEITC and related ITCs have demonstrated the rapid induction of caspase-3-like activity. researchwithrutgers.comscispace.com Activation of caspase-3 leads to the cleavage of critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately results in the characteristic morphological changes of apoptosis, such as DNA fragmentation and nuclear condensation. researchwithrutgers.comscispace.comresearchgate.net The effectiveness of different ITCs in inducing apoptosis can vary, with one study on HL-60 cells ranking their potency in the order of: BITC = PEITC > erucin = iberin > allyl-ITC > SFN. nih.gov

The anticancer effects of this compound derivatives can also be attributed to their interaction with specific enzymes and signaling pathways crucial for cancer cell survival and proliferation.

Akt Pathway: The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and it is often hyperactive in cancer. Some isothiocyanates, notably sulforaphane, have been shown to downregulate this pathway, contributing to their anticancer effects. frontiersin.org

PARP1: Poly(ADP-ribose) polymerase 1 (PARP1) is an enzyme involved in DNA repair. While ITCs are known to induce the cleavage of PARP by caspases during apoptosis, this is distinct from the direct enzymatic inhibition of PARP1. researchwithrutgers.comscispace.com Direct PARP1 inhibitors are a separate class of anticancer drugs. The combination of PARP inhibitors with agents that inhibit bromodomain-containing protein 4 (BRD4) is a therapeutic strategy being explored to induce synthetic lethality in cancer cells, but there is no direct evidence from the available research to suggest that this compound itself functions as a direct inhibitor of PARP1 or BRD4. nih.govnih.govelsevierpure.com

COX-1: Cyclooxygenase (COX) enzymes are involved in inflammation, which can contribute to cancer progression. While some anti-inflammatory agents target these enzymes, specific data on the inhibition of COX-1 by this compound or its direct analogues is not available in the reviewed literature.

Miscellaneous Biological Activities

Beyond the specific applications detailed above, compounds containing the morpholine and isothiocyanate moieties exhibit a broad spectrum of other biological activities. Morpholine and its derivatives have been recognized for antimicrobial, antioxidant, and antiviral properties. researchgate.nete3s-conferences.org Similarly, the broader class of thiourea derivatives, which can be formed from isothiocyanates, has been studied for a wide array of biological applications, including antibacterial, antioxidant, and antimalarial activities. mdpi.comresearchgate.netnih.gov These diverse activities underscore the potential of this compound as a versatile scaffold in medicinal chemistry.

Mechanism of Action Studies

There are no specific molecular docking studies for this compound reported in the scientific literature. While the broader class of isothiocyanates is known to interact with various protein targets, computational and experimental analyses of the specific ligand-protein interactions for this compound have not been published.

Research detailing the modulation of specific cellular pathways by this compound is not available. Although one patent document mentions the compound as a chemical intermediate in the synthesis of Janus kinase (JAK) inhibitors, it does not provide data on the activity of this compound itself or its effects on cellular signaling pathways. google.com

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. nih.gov Methods like Density Functional Theory (DFT) are particularly useful for obtaining a balance between accuracy and computational cost, making them a staple for studying molecules of the size of 4-Morpholinophenyl isothiocyanate. nih.govnih.gov

The molecule possesses several rotatable bonds, particularly around the phenyl-morpholine linkage and the phenyl-isothiocyanate linkage. This flexibility gives rise to multiple conformers, each with a distinct energy level. Conformer analysis is performed to identify the most stable conformers and the energy barriers between them. This is crucial because the biologically active conformation may not be the lowest energy conformer in a vacuum. nih.gov Quantum chemical methods can calculate the relative energies of these different spatial arrangements.

Table 1: Illustrative Conformational Analysis Data for this compound This table presents hypothetical data to illustrate the typical output of a conformer analysis.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) at 298K |

| A | 178.5° | 0.00 | 75.2 |

| B | 45.2° | 1.25 | 14.5 |

| C | -44.8° | 1.25 | 14.5 |

| D | 89.7° | 3.50 | 0.8 |

Data is illustrative and based on typical values for similar structures.

Quantum chemical calculations provide detailed information about the electronic distribution within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions.

For this compound, the isothiocyanate group (-N=C=S) is a powerful electrophile, making it susceptible to nucleophilic attack. Calculations can map the electrostatic potential (ESP) onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The carbon atom of the isothiocyanate group is expected to be a primary electrophilic site. These predictions are vital for understanding its mechanism of action when interacting with biological targets, such as the cysteine residues in proteins.

Table 2: Predicted Electronic Properties of this compound This table presents hypothetical data to illustrate the typical output of electronic structure calculations.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Relates to electron-donating ability |

| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity |

| Dipole Moment | 3.2 D | Measures overall polarity |

Data is illustrative and based on typical values for similar structures.

Molecular Dynamics Simulations

While quantum calculations examine static structures, Molecular Dynamics (MD) simulations provide a view of the molecule in motion. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the behavior of this compound in a biological environment, such as in water or interacting with a protein, over a specific time period. mdpi.commdpi.com

These simulations are essential for understanding how the compound binds to a biological target. researchgate.net For instance, MD can be used to assess the stability of a ligand-protein complex, revealing how the compound settles into a binding pocket and the key interactions (like hydrogen bonds or hydrophobic contacts) that stabilize it. rsc.org Analyses such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can be used to track the stability of the compound and the flexibility of the protein's residues upon binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov In a QSAR study involving derivatives of this compound, researchers would synthesize or computationally design a library of related molecules with varied substituents.

The next step involves calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). A mathematical model is then developed to correlate these descriptors with experimentally determined activity, such as the concentration required to inhibit a specific enzyme. ddg-pharmfac.net Such models can predict the activity of new, unsynthesized compounds, guiding medicinal chemists to focus on the most promising structures. nih.gov

In Silico Screening and Virtual Drug Discovery

In silico screening, or virtual screening, uses computational methods to search large databases of chemical compounds to identify those that are most likely to bind to a drug target, such as a specific protein. nih.govmdpi.com If the three-dimensional structure of a target protein is known, structure-based virtual screening can be performed. This often involves molecular docking, where candidate molecules are computationally fitted into the binding site of the target. ddg-pharmfac.net Each "pose" is assigned a score based on how well it fits and the predicted binding energy. mdpi.com

For this compound, virtual screening could be used to identify potential protein targets. Conversely, if a target is already known, large libraries could be screened for other isothiocyanate-containing molecules that might exhibit similar or improved activity. This approach significantly narrows down the number of compounds that need to be synthesized and tested in the lab, saving time and resources in the drug discovery pipeline. mdpi.com

Analytical Method Development in Research

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. ymc.eunih.gov A key strategy to enhance the detection of certain molecules is derivatization, a process that modifies the analyte to improve its chromatographic behavior or detectability. scholarsresearchlibrary.com Isothiocyanates, as a class of reagents, are frequently used for this purpose. nih.gov

Pre-column Derivatization with 4-Morpholinophenyl Isothiocyanate

Pre-column derivatization involves reacting the analytes with a reagent before their introduction into the HPLC system. scholarsresearchlibrary.com This technique is often employed to attach a chromophore or fluorophore to the target molecules, thereby enhancing their detection by UV-Visible or fluorescence detectors. scholarsresearchlibrary.com Phenyl isothiocyanate (PITC), a related compound, is a well-established pre-column derivatization reagent for the analysis of amino acids and other primary and secondary amines. scholarsresearchlibrary.comnih.govnih.govfinechem-mirea.ru The reaction of PITC with an amine forms a phenylthiocarbamyl (PTC) derivative, which can be readily detected. researchgate.net

However, a review of the available scientific literature reveals a notable absence of specific studies detailing the application of This compound as a pre-column derivatization reagent for HPLC analysis. While the isothiocyanate functional group suggests potential for such reactions, documented research findings and established protocols for its use in this context are not available.

Method Validation for Quantitative Analysis

Method validation is a critical process in analytical chemistry that demonstrates the suitability of an analytical method for its intended purpose. chromatographyonline.com Key validation parameters typically include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). scholarsresearchlibrary.com For quantitative analysis using HPLC, a validated method ensures that the results are reliable and reproducible.

In the context of HPLC methods employing derivatization, the validation process would assess the performance of the entire analytical procedure, including the derivatization step. For instance, a study on the simultaneous determination of several antituberculosis drugs utilized phenyl isothiocyanate for pre-column derivatization and validated the HPLC method for selectivity, linearity, precision, accuracy, LOD, and LOQ. scholarsresearchlibrary.com

As there are no established HPLC methods in the surveyed literature that utilize This compound for pre-column derivatization, there are consequently no available method validation studies or data for its quantitative analysis.

Spectrofluorimetric Determination Methods

Spectrofluorimetry is a highly sensitive analytical technique that measures the fluorescence of a sample. arctomsci.com It is often used for the quantitative analysis of compounds that are inherently fluorescent or can be made fluorescent through derivatization. finechem-mirea.rubldpharm.com Derivatizing agents in spectrofluorimetry are chosen to react with the analyte to form a product with significant fluorescence, thereby enhancing the sensitivity and selectivity of the measurement. finechem-mirea.ru

For example, dansyl chloride is a common derivatizing reagent used to create highly fluorescent derivatives for spectrofluorimetric analysis. finechem-mirea.ru Another study utilized the quenching effect of a drug on the native fluorescence of eosin (B541160) for its quantification. arctomsci.com

A thorough search of scientific databases and literature indicates that there are no published spectrofluorimetric methods that employ This compound as a derivatizing agent for the determination of any analyte. While some isothiocyanates can be fluorescent or can be used to create fluorescent derivatives, specific applications and research findings for this compound in this analytical technique have not been reported. For instance, a different compound, 4-carboxyphenylisothiocyanate, has been mentioned as a reference compound in a study measuring hydrogen sulfide (B99878) release via a spectrofluorometric method, but this does not describe its use as a primary derivatizing agent for quantitative analysis. nih.gov

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic methods is paramount for the future exploration of 4-Morpholinophenyl isothiocyanate and its analogs. While traditional methods for the synthesis of aryl isothiocyanates often involve the use of hazardous reagents like thiophosgene (B130339), contemporary research is focused on greener and more efficient alternatives.

Recent advancements in synthetic organic chemistry offer several promising avenues. rsc.orgchemrxiv.orgrsc.org One area of exploration is the use of solid-supported reagents and flow chemistry techniques. These approaches can lead to higher yields, easier purification, and improved safety profiles. For instance, the in-situ generation of dithiocarbamate (B8719985) salts from 4-morpholinoaniline, followed by decomposition using a solid-supported phosphine or a polymer-bound activating agent, could streamline the synthesis. organic-chemistry.org

Furthermore, catalytic methods employing transition metals are gaining traction. Copper- or palladium-catalyzed cross-coupling reactions could be adapted to form the C-N bond of the isothiocyanate group from readily available starting materials, offering a modular and versatile synthetic route. rsc.org The exploration of enzymatic or chemoenzymatic methods also presents an exciting frontier, potentially offering high selectivity and milder reaction conditions.

A comparative table of potential synthetic methodologies is presented below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Flow Chemistry | Enhanced safety, improved scalability, precise reaction control | Initial setup cost, potential for clogging |

| Solid-Phase Synthesis | Simplified purification, potential for automation | Reagent compatibility, potential for lower yields |

| Transition-Metal Catalysis | High efficiency, broad substrate scope | Catalyst cost and removal, ligand optimization |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme stability and availability, substrate specificity |

Design and Synthesis of Next-Generation Derivatives

The structural versatility of this compound provides a fertile ground for the design and synthesis of next-generation derivatives with enhanced biological activity and improved pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in guiding the design of these new chemical entities. nih.govepa.gov

Key areas for structural modification include:

Substitution on the Phenyl Ring: The introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring can significantly influence the electronic properties and biological activity of the molecule. nih.gov For instance, incorporating fluorine atoms could enhance metabolic stability and binding affinity.

Modification of the Morpholine (B109124) Ring: Alterations to the morpholine moiety, such as the introduction of chiral centers or substitution at different positions, could lead to derivatives with improved selectivity for specific biological targets. e3s-conferences.org

Linker Modification: For derivatives where the morpholine and phenylisothiocyanate moieties are connected via a linker, modifying the length, rigidity, and chemical nature of the linker can optimize the spatial orientation and interaction with target proteins.

The synthesis of these derivatives would leverage a variety of modern synthetic techniques, including combinatorial chemistry and parallel synthesis, to generate libraries of compounds for high-throughput screening. e3s-conferences.org

Advanced Biological Evaluation and In Vivo Studies

While preliminary in vitro studies may suggest potential therapeutic applications, a comprehensive understanding of the biological effects of this compound and its derivatives requires advanced biological evaluation and in vivo studies.

Future research should focus on a broader range of biological targets. The isothiocyanate group is known to react with nucleophilic residues on proteins, suggesting that these compounds could have a wide array of molecular targets. mdpi.com Investigating their effects on key signaling pathways implicated in diseases such as cancer and inflammation will be crucial. For example, studies have shown that other isothiocyanates can synergistically enhance the efficacy of chemotherapeutic agents like cisplatin in both in vitro and in vivo models. nih.gov

Advanced in vitro screening platforms, such as high-content imaging and phenotypic screening, can provide valuable insights into the cellular mechanisms of action. These studies can help to identify novel therapeutic indications and potential off-target effects.

Ultimately, promising derivatives will need to be evaluated in relevant animal models of disease to assess their efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and safety profiles. nih.gov In vivo studies are essential to determine the therapeutic potential and translatability of these compounds to clinical applications. Data from bioavailability studies of other isothiocyanates can inform the design of these in vivo experiments. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for compounds like this compound. nih.govnih.govresearchgate.netnih.govnih.govmdpi.combenevolent.comemanresearch.orgbenevolent.com These computational tools can significantly accelerate the identification and optimization of lead compounds.

Predictive Modeling for Bioactivity: Machine learning algorithms can be trained on existing datasets of isothiocyanate compounds to build predictive models for various biological activities, such as anticancer or anti-inflammatory effects. nih.govnih.govresearchgate.net These models can then be used to virtually screen large libraries of designed derivatives of this compound, prioritizing the most promising candidates for synthesis and experimental testing.

De Novo Drug Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be employed for the de novo design of novel isothiocyanate derivatives. nih.govnih.govbenevolent.comemanresearch.orgbenevolent.com By learning the underlying patterns in chemical space, these models can generate entirely new molecular structures with desired properties, potentially leading to the discovery of highly potent and selective drug candidates that might not be conceived through traditional medicinal chemistry approaches.

The application of AI in drug discovery for this compound can be summarized in the following table:

| AI/ML Application | Description | Potential Impact |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Develops mathematical models to predict the biological activity of compounds based on their chemical structure. mdpi.com | Rapidly predicts the potency of new derivatives, reducing the need for extensive initial screening. |

| Virtual Screening | Computationally screens large libraries of virtual compounds against a biological target to identify potential hits. | Significantly accelerates the hit identification process and reduces costs. |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of compounds. | Helps in the early identification of candidates with poor pharmacokinetic profiles, reducing late-stage failures. |

| De Novo Design | Generates novel molecular structures with desired properties using generative models. nih.govnih.govbenevolent.comemanresearch.orgbenevolent.com | Explores a wider chemical space to discover innovative and highly optimized drug candidates. |

By embracing these future directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective treatments for a range of diseases.

Q & A

Q. What are the common synthetic routes for 4-Morpholinophenyl isothiocyanate in academic research?

The synthesis of this compound typically involves condensation reactions. For example, (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones can be synthesized by reacting 1-(4-morpholinophenyl)ethanone with substituted benzaldehydes under alkaline conditions (e.g., NaOH in ethanol at 200°C). Subsequent treatment with guanidine nitrate and lithium hydroxide in refluxing ethanol yields pyrimidin-2-amine derivatives. Reaction optimization includes controlling reflux time (4–5 hours) and stoichiometric ratios of reagents . Spectral characterization (IR, H/C NMR) is critical for confirming structural integrity .

Q. How is this compound characterized structurally and functionally?

Structural confirmation relies on spectroscopic methods:

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1645 cm, morpholine ring vibrations at ~1194 cm) .

- NMR spectroscopy : H NMR signals for morpholine protons (δ 3.32–3.89 ppm) and aromatic protons (δ 6.92–8.02 ppm) provide regiochemical clarity. C NMR confirms carbon environments (e.g., morpholine carbons at 47.5–66.6 ppm) . Purity is assessed via chromatographic methods (e.g., silica gel column chromatography with ethyl acetate/petroleum ether eluents) .

Q. What are the primary research applications of this compound?

This compound is a precursor in synthesizing bioactive heterocycles, such as 4-(4-morpholinophenyl)-6-aryl-pyrimidin-2-amines, which exhibit antimicrobial, anti-inflammatory, and CNS-modulating activities. Its morpholine moiety enhances solubility and bioavailability, making it valuable in drug discovery .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Key variables include:

- Catalyst selection : Lithium hydroxide enhances cyclocondensation efficiency compared to weaker bases .

- Solvent systems : Ethanol-water mixtures improve reaction homogeneity and reduce side products.

- Temperature control : Reflux at 80–90°C balances reaction rate and decomposition risks. Methodological refinements, such as dropwise addition of reagents and inert atmosphere use, can further stabilize intermediates .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic additions?

The isothiocyanate group (-NCS) is electrophilic, enabling nucleophilic attack by amines, thiols, or alcohols. Computational studies (e.g., DFT) suggest that electron-donating morpholine substituents activate the aryl ring, increasing electrophilicity at the isothiocyanate carbon. Steric hindrance from the morpholine ring may influence regioselectivity in multi-step syntheses .

Q. How do structural modifications of this compound impact its biological activity?

Substitutions on the aryl ring (e.g., halogens, methyl groups) modulate bioactivity:

- Electron-withdrawing groups (e.g., -Cl, -F) enhance antimicrobial potency by increasing electrophilicity.

- Bulkier substituents (e.g., -CF) may reduce membrane permeability but improve target specificity. Structure-activity relationship (SAR) studies using MIC assays against S. aureus and E. coli reveal correlations between logP values and efficacy .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

Challenges include:

- Matrix interference : Biological samples require SPE (solid-phase extraction) or LLE (liquid-liquid extraction) for cleanup.

- Detection sensitivity : HPLC-UV (λ = 254 nm) may lack resolution; LC-MS/MS with ESI+ offers superior specificity (LOD ~0.1 ng/mL).

- Stability issues : Degradation in aqueous buffers necessitates cold storage (-20°C) and antioxidants (e.g., BHT) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.